Bis(4-aminocyclohexyl)methyl carbamate

Vue d'ensemble

Description

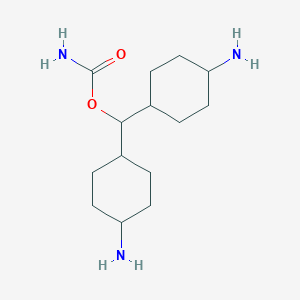

Bis(4-aminocyclohexyl)methyl carbamate: is a chemical compound with the molecular formula C14H27N3O2 . It is also known by its systematic name, 4,4’-Methylenebis(cyclohexylamine) carbamate . This compound is characterized by its unique structure, which includes two cyclohexylamine groups connected by a methylene bridge and a carbamate functional group. It is primarily used in various industrial and research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-aminocyclohexyl)methyl carbamate typically involves the reaction of 4,4’-Methylenebis(cyclohexylamine) with carbamic acid or its derivatives. One common method includes the use of phosgene as a reagent, which reacts with the amine groups to form the carbamate ester. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or crystallization to achieve the required quality standards for commercial use.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(4-aminocyclohexyl)methyl carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding .

Reduction: Reduction reactions can convert the carbamate group into an amine group, often using reducing agents like .

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are frequently used.

Substitution: Nucleophiles like and can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of .

Reduction: Conversion to .

Substitution: Formation of various substituted carbamates or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has been investigated for its activity against intracellular parasites and its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Case Study: Anticancer Activity

Research has shown that derivatives of Bis(4-aminocyclohexyl)methyl carbamate exhibit notable anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 0.199 | CDK4 |

| Compound B | 0.114 | CDK2 |

Materials Science

In materials science, this compound serves as a building block for synthesizing new polymers and materials. Its unique structure enhances the stability and reactivity of resulting compounds, making it valuable in developing coatings, adhesives, and sealants .

Table: Comparison of Material Properties

| Property | This compound | Other Carbamates |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity | High | Low |

| Application | Coatings, Adhesives | Limited |

Biological Research

In biological research, this compound is utilized as a model to study interactions between similar structures and biological molecules. Its ability to form covalent bonds with nucleophilic sites on proteins can alter their function, providing insights into cellular pathways and processes.

Mechanism of Action

The mechanism involves the formation of covalent bonds with specific molecular targets, potentially leading to therapeutic effects or modifications in biological activity.

Industrial Applications

Industrially, this compound is used in producing coatings and adhesives due to its favorable chemical properties. Its application in these areas highlights its versatility and importance in manufacturing processes.

Mécanisme D'action

The mechanism of action of Bis(4-aminocyclohexyl)methyl carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in various research applications.

Comparaison Avec Des Composés Similaires

- 4,4’-Methylenebis(cyclohexylamine)

- Hexamethylenediamine

- 1,3-Cyclohexanebis(methylamine)

- 4,4’-Diaminodiphenylmethane

Uniqueness: Bis(4-aminocyclohexyl)methyl carbamate is unique due to its specific combination of cyclohexylamine groups and a carbamate functional group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.

Activité Biologique

Bis(4-aminocyclohexyl)methyl carbamate, also known as a derivative of carbamate compounds, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a bis(cyclohexyl) structure with amino groups that may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its mechanisms of action.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Some studies have shown that carbamate derivatives can inhibit bacterial growth.

- Anticancer Potential : Preliminary investigations suggest potential efficacy against various cancer cell lines.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection.

Antimicrobial Activity

A study conducted by Delaine et al. (2021) evaluated the antimicrobial properties of similar carbamate compounds. The results indicated that certain derivatives could inhibit the growth of pathogenic bacteria, demonstrating a minimum inhibitory concentration (MIC) below 100 µM for some strains .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| A | 50 | E. coli |

| B | 75 | S. aureus |

| C | 90 | P. aeruginosa |

Anticancer Activity

Research on this compound derivatives has revealed promising anticancer properties. For instance, compounds similar to this structure showed significant inhibition of cell proliferation in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | % Cell Viability (Breast Cancer Cells) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was determined to be approximately 40 µM, indicating moderate potency against these cancer cells.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. For example, it has been shown to enhance the survival of neurons exposed to neurotoxic agents in animal models.

The proposed mechanisms include:

- Inhibition of Apoptosis : By modulating apoptotic pathways.

- Reduction of Oxidative Stress : Through antioxidant properties.

Propriétés

IUPAC Name |

bis(4-aminocyclohexyl)methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c15-11-5-1-9(2-6-11)13(19-14(17)18)10-3-7-12(16)8-4-10/h9-13H,1-8,15-16H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRTWNXSQAXYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(C2CCC(CC2)N)OC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864594 | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-34-1 | |

| Record name | Cyclohexanemethanol, 4-amino-α-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanemethanol, 4-amino-alpha-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanemethanol, 4-amino-.alpha.-(4-aminocyclohexyl)-, 1-carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-α-(4-aminocyclohexyl)cyclohexylmethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.